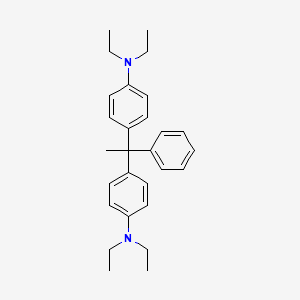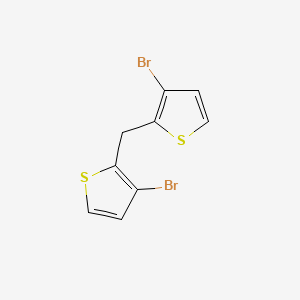
Bis(3-bromothiophen-2-yl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-bromothiophen-2-yl)methane is an organic compound featuring two brominated thiophene rings connected by a methylene bridge. This compound is of significant interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms in the thiophene rings enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-bromothiophen-2-yl)methane typically involves the bromination of thiophene followed by a coupling reaction. One common method is the bromination of thiophene to produce 3-bromothiophene, which is then subjected to a coupling reaction with formaldehyde under acidic conditions to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-bromothiophen-2-yl)methane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex molecules.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or stannanes under inert atmosphere.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products:
Applications De Recherche Scientifique
Bis(3-bromothiophen-2-yl)methane has diverse applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds, including anti-cancer and anti-inflammatory agents.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Bis(3-bromothiophen-2-yl)methane in various applications depends on its chemical reactivity and interaction with other molecules. In organic electronics, its role as a building block in conjugated systems allows for efficient charge transport and light emission. In pharmaceuticals, its brominated thiophene rings can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparaison Avec Des Composés Similaires
Bis(thiophen-2-yl)methane: Lacks bromine atoms, resulting in different reactivity and electronic properties.
Bis(3-chlorothiophen-2-yl)methane: Similar structure but with chlorine atoms instead of bromine, leading to different substitution patterns and reactivity.
Bis(3-iodothiophen-2-yl)methane: Contains iodine atoms, which can participate in different types of coupling reactions compared to bromine.
Uniqueness: Bis(3-bromothiophen-2-yl)methane is unique due to the presence of bromine atoms, which enhance its reactivity and make it a versatile intermediate for various synthetic applications. Its ability to undergo multiple types of reactions and form complex structures makes it valuable in both academic research and industrial applications.
Propriétés
Numéro CAS |
17965-59-2 |
|---|---|
Formule moléculaire |
C9H6Br2S2 |
Poids moléculaire |
338.1 g/mol |
Nom IUPAC |
3-bromo-2-[(3-bromothiophen-2-yl)methyl]thiophene |
InChI |
InChI=1S/C9H6Br2S2/c10-6-1-3-12-8(6)5-9-7(11)2-4-13-9/h1-4H,5H2 |
Clé InChI |
QFUWWMYEZXFRSB-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Br)CC2=C(C=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



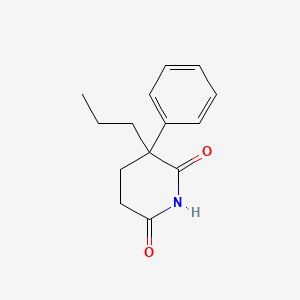


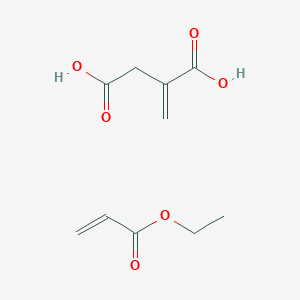

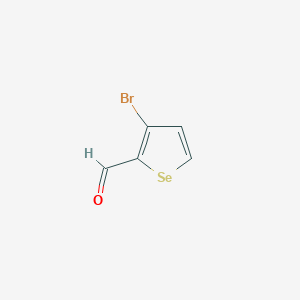
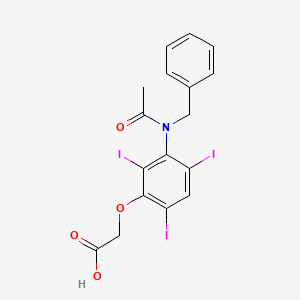
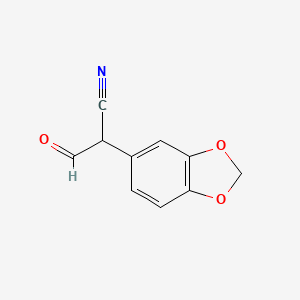
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)

![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
